3-cyclopentyl-N-(3-fluoro-4-nitrophenyl)propanamide
Overview
Description
3-cyclopentyl-N-(3-fluoro-4-nitrophenyl)propanamide is an organic compound with the molecular formula C14H17FN2O3 It is characterized by the presence of a cyclopentyl group, a fluorine atom, and a nitro group attached to a phenyl ring, along with a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(3-fluoro-4-nitrophenyl)propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, which is often achieved through a nitration reaction. For instance, 3-fluoroaniline can be nitrated to form 3-fluoro-4-nitroaniline.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-cyclopentylpropanoic acid or its derivatives. This step usually requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(3-fluoro-4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products
Reduction: 3-cyclopentyl-N-(3-fluoro-4-aminophenyl)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-cyclopentylpropanoic acid and 3-fluoro-4-nitroaniline.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: Its derivatives could be explored for therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is desired.
Industry: It may find use in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(3-fluoro-4-nitrophenyl)propanamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the nitro and fluoro groups could influence its binding affinity and specificity, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-cyclopentyl-N-(4-fluoro-3-nitrophenyl)propanamide: Similar structure but with different positioning of the fluorine and nitro groups.
3-cyclopentyl-N-(3-chloro-4-nitrophenyl)propanamide: Similar structure with a chlorine atom instead of fluorine.
3-cyclopentyl-N-(3-fluoro-4-aminophenyl)propanamide: Reduction product of the nitro compound.
Uniqueness
3-cyclopentyl-N-(3-fluoro-4-nitrophenyl)propanamide is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique arrangement can lead to distinct interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-cyclopentyl-N-(3-fluoro-4-nitrophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-12-9-11(6-7-13(12)17(19)20)16-14(18)8-5-10-3-1-2-4-10/h6-7,9-10H,1-5,8H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIUIRQBXLSJPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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